Structural Fragments of Ethyl 4-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-4-oxobutanoate Map to DPP II Inhibitory Pharmacophore with Sub-Nanomolar Potency
The 4-chlorobenzyl-piperidine core of the target compound is a critical pharmacophoric element in the most potent reported DPP II inhibitors. The structurally related compound UAMC00039, N-(4-chlorobenzyl)-4-oxo-4-(1-piperidinyl)-1,3-(S)-butanediamine dihydrochloride, shares the 4-chlorobenzyl-piperidine-oxobutane scaffold and exhibits an IC50 of 0.48 nM against human DPP II, with >700,000-fold selectivity over DPP IV (IC50 = 345 μM) [1]. This scaffold-level evidence supports that compounds bearing the 4-chlorobenzyl-piperidine motif are strongly predisposed toward DPP II inhibition, and the target compound's unique ether linkage at the 4-position provides a distinct vector for further SAR exploration not available in UAMC00039 or its methylated analog [2].
| Evidence Dimension | DPP II inhibitory potency (scaffold-level comparison) |
|---|---|
| Target Compound Data | Not directly assayed; inferred from scaffold |
| Comparator Or Baseline | UAMC00039: IC50 = 0.48 nM (DPP II); IC50 = 345 μM (DPP IV) |
| Quantified Difference | Comparator selectivity ratio: >700,000-fold DPP II vs DPP IV |
| Conditions | Recombinant human DPP II and DPP IV enzymatic assays (Senten et al., 2004) |
Why This Matters
The scaffold-level potency and selectivity data provide a quantitative rationale for selecting this compound class for DPP II-focused research, where the ether-linked 4-chlorobenzyl moiety offers a distinct SAR handle not available in the benchmark UAMC00039 series.
- [1] Senten, K., et al. (2004). γ-Amino-Substituted Analogues of 1-[(S)-2,4-Diaminobutanoyl]piperidine as Highly Potent and Selective Dipeptidyl Peptidase II Inhibitors. Journal of Medicinal Chemistry, 47(11), 2906–2916. View Source
- [2] Concise and Efficient Synthesis of Highly Potent and Selective Dipeptidyl Peptidase II Inhibitors. (2008). Semantic Scholar. View Source
